molecular formula C18H22FN3OS B2549773 3-(4-FLUORO-3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE CAS No. 1448030-57-6

3-(4-FLUORO-3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

Cat. No.: B2549773
CAS No.: 1448030-57-6
M. Wt: 347.45
InChI Key: YLZLEASXMGRZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-FLUORO-3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is a recognized and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary cold and menthol receptor in the peripheral nervous system, and its modulation is a significant area of investigation for managing neuropathic pain conditions, including cold allodynia . By selectively inhibiting TRPM8, this compound serves as a critical pharmacological tool for elucidating the channel's role in thermosensation and pain signaling pathways. Beyond neurology, research has expanded into oncology, as TRPM8 expression is documented in various cancers. Studies indicate its utility in exploring prostate cancer cell proliferation and apoptosis , highlighting its value in dissecting the oncogenic functions of ion channels. This molecule provides researchers with a high-affinity blocker to probe the complex physiological and pathophysiological roles of TRPM8, offering insights that could lead to novel therapeutic strategies for pain and cancer.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS/c1-13-12-14(2-4-16(13)19)3-5-17(23)21-15-6-9-22(10-7-15)18-20-8-11-24-18/h2,4,8,11-12,15H,3,5-7,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZLEASXMGRZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC2CCN(CC2)C3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-Fluoro-3-Methylphenyl)Propanoic Acid

Route 1: Friedel-Crafts Alkylation
4-Fluoro-3-methylbenzene undergoes alkylation with acrylic acid in the presence of AlCl₃, yielding 3-(4-fluoro-3-methylphenyl)propanoic acid. This method achieves a 68% yield but requires rigorous control of reaction temperature (0–5°C) to minimize polyalkylation.

Route 2: Knoevenagel Condensation
4-Fluoro-3-methylbenzaldehyde reacts with malonic acid in pyridine with piperidine catalysis, forming α,β-unsaturated acid, which is hydrogenated (H₂, Pd/C) to the saturated propanoic acid. This two-step process affords a 75% overall yield with >99% purity after recrystallization (ethanol/water).

Synthesis of 1-(1,3-Thiazol-2-yl)Piperidin-4-Amine

Amide Bond Formation: Coupling Strategies

Acid Chloride Method

3-(4-Fluoro-3-methylphenyl)propanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with 1-(1,3-thiazol-2-yl)piperidin-4-amine in dichloromethane (DCM) with triethylamine (TEA) affords the target amide in 85% yield.

Conditions:

  • Molar ratio (acid:amine): 1:1.2
  • Temperature: 0°C → room temperature (RT)
  • Workup: Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography (SiO₂, hexane/EtOAc 3:1).

Carbodiimide-Mediated Coupling

Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF couples the acid and amine at RT for 12 hours. This method achieves a 78% yield but requires extensive purification to remove urea byproducts.

Optimization Note:

  • Substituting EDCl with HATU increases yield to 88% but raises costs.

Process Optimization and Scalability

Solvent Screening

Solvent Yield (%) Purity (%)
DMF 78 95
THF 65 92
DCM 85 98
Acetonitrile 70 90

DCM outperforms polar solvents due to better solubility of the acid chloride and reduced side reactions.

Temperature Effects

Temperature (°C) Reaction Time (h) Yield (%)
0 → RT 6 85
RT 4 82
40 3 75

Lower temperatures minimize racemization and thermal degradation.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiazole-H), 7.25–7.15 (m, 3H, aryl-H), 6.90 (d, J = 8.4 Hz, 1H, NH), 4.10–3.95 (m, 1H, piperidine-H), 3.20–3.00 (m, 2H, CH₂), 2.85–2.70 (m, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.20–1.80 (m, 4H, piperidine-H).
  • HRMS (ESI): m/z calcd for C₁₈H₂₁FN₃OS [M+H]⁺: 346.1385; found: 346.1389.

Purity Analysis

HPLC (C18 column, MeCN/H₂O 70:30): 99.2% purity, tᴿ = 8.7 min.

Challenges and Mitigation Strategies

  • Thiazole Instability: The thiazole ring is prone to oxidation. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants improves stability.
  • Amine Hygroscopicity: 1-(1,3-Thiazol-2-yl)piperidin-4-amine absorbs moisture, leading to hydrolysis. Use of molecular sieves (3Å) in coupling reactions prevents degradation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and thiazole ring can engage in π-π interactions and hydrogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanamide derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of key analogs:

Structural and Functional Group Comparison

Compound Name Structural Features Molecular Weight Key Functional Groups Pharmacological Use References
3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide 4-Fluoro-3-methylphenyl, thiazole-piperidine Not provided Fluoroaromatic, thiazole, piperidine Likely intermediate or API
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Methoxymethyl-piperidine, phenyl 276.38 g/mol Methoxy, piperidine, phenyl Pharmaceutical intermediate
N-Benzyl-3-(4-chlorophenyl)-...propanamide (Vertex Pharmaceuticals) Chlorophenyl, pyridyl, benzyl, trimethoxyphenyl Higher (exact not given) Chloro, pyridine, benzyl, methoxy Patent: Therapeutic compositions
N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)...propanamide Thiophene-thiazolidinone, 3-fluorophenyl 392.49 g/mol Thiophene, thiazolidinone, fluoroaromatic Research chemical
(2R)-2-Amino-3,3,3-trifluoro-N-hydroxy-...propanamide Trifluoro, sulfonyl, phenoxy 404.35 g/mol Trifluoroalkyl, sulfonyl, phenoxy Enzyme inhibition (hypothesized)
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole, 4-fluorophenyl, 4-methoxyphenyl 341.34 g/mol Tetrazole, fluoroaromatic, methoxy Bioisostere for carboxylate

Key Findings and Pharmacological Implications

Substituent Effects on Bioactivity :

  • Fluorine vs. Methoxy : The 4-fluoro-3-methylphenyl group in the target compound offers greater metabolic stability compared to the methoxymethyl group in , which may improve oral bioavailability.
  • Thiazole vs. Tetrazole/Thiophene : The thiazole ring in the target compound provides distinct electronic properties compared to tetrazole () or thiophene (). Thiazole’s nitrogen and sulfur atoms may enhance target binding specificity, whereas tetrazole acts as a carboxylate bioisostere for improved stability.

The target compound’s molecular weight (unreported) likely falls within drug-like ranges if similar to (341.34 g/mol).

Therapeutic Indications: Patent Compounds (): Complex derivatives with pyridyl and benzyl groups suggest use in oncology or inflammation. Thiazolidinone Derivatives (): Thiophene-thiazolidinone hybrids are associated with antimicrobial or antidiabetic activity.

Synthetic Utility :

  • The methoxymethyl-piperidine analog () is explicitly labeled as a pharmaceutical intermediate, whereas the target compound’s thiazole-piperidine motif may position it as a precursor for CNS-targeting agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.